3-Cyclopropyl-2,2-dimethylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOYRZTQBNBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562483 | |
| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131469-76-6 | |
| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cyclopropyl 2,2 Dimethylpropanoic Acid and Analogues
De Novo Synthesis Strategies
De novo synthesis refers to the construction of a complex molecule from simple, commercially available starting materials. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, this involves assembling the carbon skeleton and introducing the necessary functional groups.
Cyclopropanation Reactions for Constructing the Cyclopropyl (B3062369) Moiety
A key feature of the target molecule is the cyclopropane (B1198618) ring. Cyclopropanation reactions are chemical processes that form these three-membered rings. wikipedia.org
A prominent method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. smolecule.commarquette.edu This reagent reacts with an alkene to form the cyclopropane ring in a stereospecific manner. wikipedia.org For the synthesis of compounds like this compound, a precursor alkene would be subjected to these conditions. A variation of this is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and is effective for creating sterically hindered cyclopropanes. smolecule.comnih.gov
Another approach involves the use of diazo compounds in the presence of metal catalysts like copper or rhodium complexes. ethz.ch These catalysts decompose the diazo compound to generate a carbene, which then adds to an alkene. The choice of catalyst can influence the stereoselectivity of the reaction.
The Corey-Chaykovsky reaction provides an alternative route, where dimethylsulfoxonium methylide reacts with α,β-unsaturated esters to yield cyclopropyl esters, which can then be hydrolyzed to the corresponding carboxylic acid. ethz.ch This method is particularly useful for the synthesis of donor-acceptor cyclopropanes. nih.gov
Intramolecular cyclization can also be employed. For instance, a suitably substituted haloalkane can be treated with a strong base to generate a carbanion that undergoes an internal displacement of the halide to form the cyclopropane ring. wikipedia.org
Grignard Reagent-Based Approaches for Carbon Skeleton Assembly
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org In the synthesis of this compound, a Grignard reagent can be used to assemble the carbon framework.
One strategy involves the carboxylation of a suitable Grignard reagent. libretexts.org This is achieved by reacting the Grignard reagent with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup, yields the carboxylic acid. libretexts.org For this specific target molecule, a Grignard reagent containing the 3-cyclopropyl-2,2-dimethylpropyl moiety would be required.
The formation of Grignard reagents can sometimes be challenging and may require specific conditions, such as the use of activators like 1,2-dibromoethane (B42909) or the presence of MgBr₂ to overcome induction periods. unp.edu.arschnyderchemsafety.com The choice of solvent is also crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used. wikipedia.orgorgsyn.org
Direct Alkylation Routes in Propanoic Acid Synthesis
Direct alkylation is another fundamental strategy for carbon-carbon bond formation. In the context of synthesizing this compound, this could involve the alkylation of a propanoic acid derivative.
One could envision starting with a dianion of a propanoic acid equivalent and reacting it with a cyclopropylmethyl halide. However, a more common approach is the alkylation of a malonic ester derivative. For instance, diethyl malonate can be deprotonated with a base and then reacted with a suitable electrophile. Subsequent hydrolysis and decarboxylation would yield the desired carboxylic acid.
Derivatization from Related Precursor Compounds
Instead of building the molecule from scratch, it is often more efficient to modify existing molecules that already contain a significant portion of the desired structure.
Modification of 2,2-Dimethylpropanoic Acid Derivatives
2,2-Dimethylpropanoic acid, also known as pivalic acid, is a readily available starting material. sielc.comhaz-map.com Its derivatives can serve as precursors to the target molecule. For example, an ester of 2,2-dimethylpropanoic acid could be selectively functionalized at the 3-position. This would likely involve creating a carbanion at that position, which could then react with a cyclopropyl-containing electrophile.
Chemical derivatization techniques are often employed to alter the properties of a molecule for analytical or synthetic purposes. psu.eduscience.gov For instance, esterification of a carboxylic acid can protect the acid functionality while other transformations are carried out. psu.edu
Functionalization of Existing Cyclopropyl-Containing Synthons
An alternative derivatization strategy starts with a molecule that already possesses the cyclopropyl group. A "synthon" is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.
A variety of cyclopropyl-containing building blocks are commercially available or can be synthesized. For example, cyclopropanemethanol can be converted to a halide or tosylate, making it an electrophile that can be used to alkylate a suitable nucleophile, such as the enolate of a 2,2-dimethylpropanoate ester.
Another approach involves the use of cyclopropyl Grignard reagents, which can be coupled with appropriate electrophiles. organic-chemistry.org The Kulinkovich reaction, for instance, can produce cyclopropanols from esters and Grignard reagents in the presence of a titanium alkoxide, which could then be further elaborated to the target acid. wikipedia.org
Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of cyclopropane rings. These methods, ranging from transition-metal catalysis to photoredox and electrochemical approaches, enable the synthesis of complex cyclopropyl-containing molecules that were previously difficult to access.
Palladium-catalyzed C–H activation has become a powerful strategy in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov The use of a free carboxylic acid as a directing group is particularly attractive as it avoids the need for the installation and removal of an external directing group. nih.govresearchgate.net This approach has been successfully applied to the synthesis and functionalization of cyclopropyl carboxylic acids and related structures.
The direct arylation of unactivated C(sp³)–H bonds at positions β and γ to a carboxylic acid group represents a significant advance in C-H functionalization. Palladium catalysis, guided by the native carboxylate, enables the formation of C-C and C-heteroatom bonds with high regioselectivity. nih.govresearchgate.net This methodology is challenging but has gained considerable attention for its wide-ranging applications. nih.govresearchgate.net
Ligand development has been crucial for the success of these transformations. For instance, bidentate pyridine-pyridone ligands have been shown to facilitate the intermolecular β-methylene C(sp³)–H arylation of free aliphatic acids. nih.gov The bite angle of these ligands is a key factor in promoting the desired C-H activation. nih.gov Similarly, novel monoprotected amino acid ligands and aminoethyl amine-based chiral ligands have enabled the palladium-catalyzed enantioselective C(sp³)–H arylation of substrates like cyclopropanecarboxylic acids. nih.govacs.org These reactions provide a new way to create diverse chiral carboxylic acids from simple starting materials. acs.orgnih.gov
Research has demonstrated that these reactions are compatible with a variety of substrates. For example, the β-C(sp³)–H hydroxylation of aliphatic carboxylic acids can be achieved using tert-butyl hydroperoxide (TBHP) as an oxidant, providing a one-step route to β-hydroxy acids. researchgate.net Furthermore, the direct alkynylation of free carboxylic acids at both β and γ positions has been reported, expanding the scope of accessible products. researchgate.net
Table 1: Examples of Pd-Catalyzed β-C(sp³)–H Functionalization of Free Carboxylic Acids
| Substrate Type | Coupling Partner | Product Type | Catalyst System | Reference |
| Aliphatic Carboxylic Acid | Aryl Iodide | β-Aryl Carboxylic Acid | Pd(II) / Pyridine-Pyridone Ligand | nih.gov |
| Cyclopropanecarboxylic Acid | Aryl Boronic Acid | β-Aryl Cyclopropanecarboxylic Acid | Pd(II) / Chiral Aminoethyl Amine Ligand | acs.orgnih.gov |
| Aliphatic Carboxylic Acid | Organoboron Reagent | β-Alkyl/Aryl/Vinyl Carboxylic Acid | Pd(II) / Mono-N-protected Amino Acid Ligand | nih.gov |
| Aliphatic Carboxylic Acid | Alkyne | β-Alkynyl Carboxylic Acid | Pd(II) / Novel Ligand | researchgate.net |
| Aliphatic Carboxylic Acid | TBHP (Oxidant) | β-Hydroxy Carboxylic Acid | Pd(II) Catalyst | researchgate.net |
Palladium-Catalyzed C(sp³)–H Activation Strategies
Double C–H Activation for Intramolecular Cyclopropane Formation
A remarkable strategy for constructing cyclopropane rings involves the intramolecular coupling of two C–H bonds on a gem-dialkyl group through a double C–H activation process. chemrxiv.org This transformation, which had long been an elusive goal in synthesis, can be achieved using a palladium catalyst with aryl bromide or triflate precursors. chemrxiv.org The mechanism is believed to proceed via a 1,4-palladium shift. chemrxiv.org
The choice of base is critical for the success of this reaction. The use of pivalate (B1233124) as the base was found to be crucial in directing the reaction pathway towards the formation of the cyclopropane ring instead of a benzocyclobutene byproduct. chemrxiv.org Mechanistic studies have identified aryl- and alkylpalladium pivalate intermediates that exist in equilibrium through a five-membered palladacycle. chemrxiv.org In the presence of pivalate, a second C(sp³)–H activation occurs, leading to a four-membered palladacycle intermediate that subsequently yields the cyclopropane product. chemrxiv.org This catalytic reaction has demonstrated a broad scope, enabling the synthesis of various arylcyclopropanes and bicyclo[3.1.0] systems. chemrxiv.org
The demand for enantiomerically pure cyclopropane-containing compounds has driven the development of asymmetric synthetic methods. Palladium-catalyzed C-H activation has emerged as a key technology in this area, allowing for the creation of chiral cyclopropyl carboxylic acids with high enantioselectivity. nih.gov
One successful approach involves the desymmetrization of prochiral C–H bonds. nih.gov By employing palladium(II) catalysts with specifically designed chiral mono-N-protected amino acid ligands, it is possible to achieve enantioselective C–H activation of cyclopropanes. nih.gov These reactions can be coupled with a diverse range of organoboron reagents (aryl, alkyl, and vinyl) under mild conditions to produce enantioenriched cis-substituted cyclopropane carboxylates. nih.gov
Another powerful strategy is the palladium(0)-catalyzed intramolecular C–H arylative cyclization of cyclopropanes. rsc.org Using Taddol-based phosphoramidite (B1245037) ligands, this method provides efficient access to a wide array of synthetically valuable cyclopropyl-containing dihydroquinolones and dihydroisoquinolones in high yields and enantioselectivities. rsc.org A notable feature of this method is that the cyclopropane ring remains intact during the functionalization process. rsc.org The reaction tolerates various substituents and has been applied to the enantioselective synthesis of the complex core of BMS-791325, a cyclopropyl indolobenzazepine. rsc.org
Table 2: Enantioselective Synthesis of Chiral Cyclopropyl Compounds
| Reaction Type | Catalyst System | Chiral Ligand | Product Type | Enantiomeric Ratio/Excess | Reference |
| C–H Activation/Cross-Coupling | Pd(OAc)₂ | Mono-N-protected Amino Acid | cis-Substituted Chiral Cyclopropanecarboxylic Acids | High ee | nih.gov |
| Intramolecular C–H Arylation | Pd(0) | Taddol-based Phosphoramidite | Cyclopropyl Dihydroquinolones/Dihydroisoquinolones | High er | rsc.org |
| Carbenoid Reaction | Cobalt(II) Chelate Complex | (+)-Camphorquinone-α-dioxime | 2-Phenylcyclopropanecarboxylates | Up to 70% ee | rsc.orgrsc.org |
| C(sp³)–H Arylation | Pd(II) | Monoprotected Aminoethyl Amine | Chiral Arylated Cyclopropanecarboxylic Acids | High er | acs.orgnih.gov |
Photoredox-Catalyzed Approaches Utilizing Acyl Precursors
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. This approach has been applied to the synthesis of cyclopropanes, often utilizing radical intermediates generated from suitable precursors.
One method involves the intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. rsc.org This one-pot reaction proceeds at room temperature in an aqueous medium, catalyzed by a photoredox catalyst in the presence of a base like 2,6-lutidine. The process is tolerant of a wide range of functional groups, including those sensitive to acid or base, yielding various functionalized bicyclic cyclopropanes. rsc.org
Acyl precursors, specifically N-(acyloxy)phthalimides derived from carboxylic acids, serve as effective alkyl radical sources in photoredox-catalyzed reactions. nih.govrsc.org These precursors can be used for the direct C-4 selective alkylation of pyridines under visible light irradiation at room temperature. nih.gov A broad spectrum of primary, secondary, and tertiary carboxylates can be employed as the alkylation reagent, and the reaction tolerates sensitive functional groups. nih.gov In a related process, a ruthenium-based photoredox catalyst facilitates the dual decarboxylative coupling between alkenyl carboxylic acids and N-(acyloxy)phthalimides, producing alkylated styrenes with high regio- and stereoselectivity. rsc.org While not directly forming a cyclopropane ring in this instance, the use of acyl precursors to generate radicals highlights a powerful strategy that can be adapted for cyclopropanation reactions. rsc.orgrsc.org
Electrochemical methods offer a sustainable and efficient alternative for driving chemical reactions, including the synthesis of cyclopropanes. rsc.orguva.nl These techniques can generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical reagents.
One strategy is the electrocatalytic cyclopropanation involving the reaction of activated alkenes with compounds like 1,1,1-trichloroalkanes, which produces chlorine-substituted cyclopropanes. rsc.org More recently, an efficient electrochemical method for the cyclopropanation of alkenes has been developed using a nickel-catalyzed process in a continuous-flow system. uva.nl This protocol demonstrates a broad substrate scope, accommodating both electron-rich and electron-poor alkenes with high functional group tolerance. uva.nl Dichloromethane can serve as the methylene (B1212753) source, and the method can be extended to synthesize methylated, deuterated, and other chloro-substituted cyclopropanes. The reaction operates under ambient conditions and is scalable, making it a practical route to valuable cyclopropane derivatives. uva.nl
Another approach involves the electrochemical conversion of alkyl 2-chloroacetates into cyclopropanes, providing a pathway to 1,2,3-trisubstituted cyclopropane derivatives. rsc.org Additionally, cyclopropanes can be synthesized electrochemically from alkylidene malononitriles and malononitriles, where the presence of pyridine (B92270) helps generate the necessary carbanion intermediates. rsc.org These methods showcase the growing potential of electrochemistry in the synthesis of strained ring systems.
Reactivity Profiles and Mechanistic Investigations of 3 Cyclopropyl 2,2 Dimethylpropanoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to produce a range of important derivatives such as esters, alcohols, and amides. The presence of two methyl groups on the alpha-carbon, however, introduces significant steric hindrance, influencing the conditions required for these reactions.
Esterification Reactions for Derivative Formation
The synthesis of esters from 3-Cyclopropyl-2,2-dimethylpropanoic acid is complicated by the steric hindrance around the carboxyl group, which is analogous to that of pivalic acid. Standard Fischer esterification conditions are often ineffective. organic-chemistry.org Consequently, milder methods that utilize highly reactive intermediates are necessary. The Steglich esterification, which employs a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a particularly suitable method. organic-chemistry.orgorganic-chemistry.org This reaction proceeds under mild, neutral conditions, which is advantageous for substrates that are sensitive to acid. organic-chemistry.orgrsc.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol to yield the final ester product and dicyclohexylurea (DCU). organic-chemistry.orgrsc.org The use of catalytic DMAP is crucial as it accelerates the reaction and suppresses the formation of the stable N-acylurea byproduct that can form from the rearrangement of the O-acylisourea. organic-chemistry.orgrsc.org
Table 1: Representative Yields for Steglich Esterification of Sterically Hindered Acids
| Carboxylic Acid | Alcohol | Coupling Agent/Catalyst | Yield (%) | Reference |
| Cyclopropyl (B3062369) Derivative | Benzyl (B1604629) Alcohol | DCC/DMAP | 53 | rsc.org |
| Pivalic Acid | Benzyl Alcohol | DCC/DMAP | 50 | rsc.org |
| Phenylacetic Acid | tert-Butanol | DCC/DMAP | 91 | rsc.org |
Decarboxylation Pathways and Resulting Products
The decarboxylation of carboxylic acids typically requires harsh conditions, though the presence of specific structural features can facilitate this transformation. For cyclopropane (B1198618) carboxylic acids, decarboxylation can proceed through pathways involving the opening of the strained three-membered ring. arkat-usa.org It has been demonstrated that the thermal decarboxylation of cyclopropane carboxylic acid itself yields propene, indicating that ring-opening to a diradical intermediate precedes the loss of carbon dioxide. arkat-usa.org
In systems where the cyclopropane ring is adjacent to a carbonyl group, as in α-(carbonyl)cyclopropane carboxylic acids, decarboxylation can be accompanied by a facile rearrangement. arkat-usa.org For example, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid at 120°C does not produce the expected dicyclopropyl ketone. arkat-usa.org Instead, it undergoes a rearrangement to yield 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.org The proposed mechanism involves an initial ring opening of the cyclopropyl moiety to form an α-allyl-β-keto acid intermediate, which then undergoes a simultaneous decarboxylation and rearrangement. arkat-usa.org
Another established method for decarboxylation is the Hunsdiecker reaction, which involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine. libretexts.org This reaction, however, has limitations due to the often difficult preparation of the required pure, dry silver salt. libretexts.org
Reduction to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-cyclopropyl-2,2-dimethylpropan-1-ol. Due to the low reactivity of carboxylic acids towards reduction, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is highly effective for this transformation, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. chemistrysteps.comchemguide.co.uk
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. chemguide.co.ukbyjus.com The mechanism involves several steps. First, the acidic proton of the carboxylic acid reacts with a hydride from LiAlH₄ in an acid-base reaction. chemistrysteps.com The resulting carboxylate is then reduced. The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comchemguide.co.uk Therefore, it is not possible to isolate the aldehyde as a product in this reaction. An acidic workup is required in the final step to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the alcohol. chemistrysteps.com
Table 2: Reagent Selectivity for Carboxylic Acid Reduction
| Reagent | Reactivity with Carboxylic Acids | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | chemistrysteps.combyjus.com |
| Sodium Borohydride (NaBH₄) | Very Low / Ineffective | No Reaction | chemistrysteps.comchemguide.co.uk |
| Borane (BH₃) | High | Primary Alcohol | chemistrysteps.com |
Amidation Reactions and Amide Synthesis
The synthesis of amides directly from carboxylic acids and amines is a condensation reaction that eliminates a molecule of water. mdpi.com This process is often thermodynamically unfavorable and requires activation of the carboxylic acid. For sterically hindered acids like this compound, direct thermal amidation is challenging.
Modern methods often employ coupling agents. For instance, titanium tetrachloride (TiCl₄) has been shown to be an effective mediator for the direct condensation of a wide range of carboxylic acids and amines. nih.gov The reaction of the sterically hindered pivalic acid with primary amines like aniline (B41778) and propylamine (B44156) using TiCl₄ in pyridine (B92270) at 85°C provided the corresponding amides in excellent yields (90% and 75%, respectively). nih.gov However, when a hindered secondary amine like diethylamine (B46881) was used, the yield dropped significantly to 9%, demonstrating that steric hindrance on both reaction partners can severely limit the reaction's efficiency. nih.gov Other reagents, such as borate (B1201080) esters like B(OCH₂CF₃)₃, have also been developed for direct amidation, offering the advantage of simple purification procedures without the need for aqueous workups. acs.org
Table 3: TiCl₄-Mediated Amidation of Pivalic Acid
| Amine | Product | Yield (%) | Reference |
| Aniline | N-phenylpivalamide | 90 | nih.gov |
| Propylamine | N-propylpivalamide | 75 | nih.gov |
| Diethylamine | N,N-diethylpivalamide | 9 | nih.gov |
Reactions Involving the Cyclopropyl Ring System
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by adjacent functional groups or external reagents like Lewis acids. This reactivity enables its use as a three-carbon building block in various cyclization and cycloaddition reactions.
Cyclization Reactions of Cyclopropane Derivatives
Derivatives of this compound, particularly those with activating groups, can participate in a variety of cyclization reactions. A prominent class of these transformations involves the use of donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. While the parent acid is not a D-A cyclopropane, its derivatives can be. Under Lewis acid catalysis, these D-A cyclopropanes readily undergo ring-opening to form a zwitterionic intermediate that can be trapped by various reactants in formal [3+n] cycloadditions. researchgate.netacs.org
For example, Lewis acid-catalyzed [3+2] cycloadditions of D-A cyclopropanes with aldehydes provide a diastereoselective route to substituted tetrahydrofurans. acs.org Similarly, reactions with vinyl azides can yield azidocyclopentane (B3382526) derivatives. acs.org In another variation, a formal [4+1] cycloaddition can occur where a bis-nucleophile reacts with the opened cyclopropane. An example is the reaction with thiourea, which acts as an N,N-bis-nucleophile to form bicyclic lactams. uni-regensburg.denih.gov
The ketone derivative, cyclopropyl methyl ketone, also exhibits rich cyclization chemistry. Its ring can be opened via a radical mechanism, and photocatalytic processes have been developed for enantioselective [3+2] cycloadditions with alkenes to form cyclopentane-containing compounds. nih.gov The mechanism involves the formation of a ring-opened distonic radical anion intermediate. nih.gov Furthermore, alkylidenecyclopropyl ketones can react with amines in a ring-opening cyclization that proceeds via distal cleavage of a C-C bond in the cyclopropane ring to afford trisubstituted pyrroles. organic-chemistry.org These examples underscore the synthetic potential unlocked by the reactivity of the cyclopropyl ring system.
Strain-Release-Driven Ring Cleavage and Rearrangement Processes
The three-membered ring of cyclopropane derivatives, including this compound, possesses significant ring strain. This inherent strain serves as a potent thermodynamic driving force for reactions involving the cleavage of a carbon-carbon bond within the ring. beilstein-journals.org Such ring-opening reactions lead to the formation of more stable, acyclic intermediates, which can then undergo a variety of subsequent rearrangements and transformations.
The process is often initiated by the formation of a radical or cationic species adjacent to or on the cyclopropane ring. For instance, the addition of a radical to a derivative of the acid can form a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to relieve the strain, generating a more stable alkyl radical. beilstein-journals.orgresearchgate.net Similarly, interaction with a Lewis acid or a transition metal can induce polarization and facilitate ring cleavage. These strain-release-driven processes are fundamental to the utility of cyclopropyl compounds in synthesis, providing access to a diverse array of molecular skeletons that would be challenging to construct through other means. beilstein-journals.org
Mechanistic Elucidation of Key Transformations
Understanding the precise mechanisms of these transformations is crucial for controlling reaction outcomes and developing new synthetic methods.
Radical Reaction Pathways in Functionalization and Cyclization
Radical reactions are a prominent feature of cyclopropane chemistry due to the ease of ring-opening of cyclopropyl-substituted radical intermediates. researchgate.net In a typical pathway, a radical species adds to a derivative of this compound, or a radical is generated on the molecule itself. This initial radical can undergo a rapid ring-opening to form a homoallylic radical, which is an alkyl radical stabilized by the adjacent pi-system. beilstein-journals.orgresearchgate.net
This newly formed radical intermediate is a key branching point for various functionalization and cyclization reactions. For example, in reactions mediated by manganese(III) acetate (B1210297), a radical generated from a dicarbonyl compound can add to a methylenecyclopropane (B1220202) derivative. The resulting cyclopropylcarbinyl radical opens to a more stable alkyl radical, which can then undergo intramolecular cyclization onto a nearby aromatic ring, followed by oxidation, to yield complex polycyclic structures. researchgate.net The unique reactivity of these radical intermediates allows for the construction of a multitude of functionalized compounds under mild conditions. researchgate.net
Transition Metal-Mediated Mechanisms (e.g., Palladium Shift Mechanisms)
Transition metals, particularly palladium, offer powerful tools for activating and transforming cyclopropane-containing molecules. A common mechanistic pathway involves the formal [3+2]-cycloaddition of vinylcyclopropanes, which can be considered derivatives of the parent acid. nih.gov In these reactions, a palladium(0) catalyst can coordinate to the vinyl group, promoting an oxidative addition that cleaves the cyclopropane ring to form a π-allyl-palladium(II) intermediate. nih.gov
This zwitterionic π-allyl-palladium complex effectively functions as a 1,3-dipole. It can then react with various electron-deficient olefins, known as dipolarophiles. The reaction proceeds through the addition of the anionic terminus of the dipole to the olefin, followed by the trapping of the resulting enolate by the electrophilic π-allyl moiety. This final step is a reductive elimination that regenerates the palladium(0) catalyst and forms a highly substituted cyclopentane (B165970) ring. nih.gov This mechanism allows for the stereocontrolled construction of two new carbon-carbon bonds and up to four stereocenters. nih.gov
Kinetic Studies and Isotope Effects in Reaction Pathway Determination
Kinetic studies and the measurement of kinetic isotope effects (KIEs) are indispensable tools for probing reaction mechanisms. For instance, in the photoredox-catalyzed [3+2] cycloaddition of related aryl cyclopropyl ketones, a key step is the addition of a ring-opened radical anion to an alkene. nih.gov
A study on a similar reaction involving the addition to a deuterium-labeled styrene (B11656) provided a significant inverse secondary kinetic isotope effect (kH/kD = 0.78). nih.gov An inverse KIE (where the deuterated substrate reacts faster than the non-deuterated one) is often indicative of a change in hybridization from sp2 to sp3 at the reaction center in the rate-determining transition state. This result supports a mechanism where the intermolecular carbon-carbon bond-forming step is slow and rate-limiting. nih.gov Such studies help to distinguish between stepwise and concerted pathways and to identify the turnover-limiting step of a catalytic cycle. nih.gov
Table 1: Kinetic Isotope Effect in a Related Cycloaddition Reaction This interactive table presents data on kinetic isotope effects observed in reactions analogous to those involving this compound derivatives.
| Reactants | Isotope Effect (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|
| Aryl cyclopropyl ketone + Styrene-d2 | 0.78 | Rate-limiting intermolecular C-C bond formation | nih.gov |
Influence of Bases, Ligands, and Additives on Reaction Selectivity and Efficiency
The outcome, selectivity, and efficiency of reactions involving this compound derivatives are highly dependent on the choice of bases, ligands, and other additives.
In photocatalytic cycloadditions of aryl cyclopropyl ketones, both a Lewis acid and a base play critical roles. nih.gov A Lewis acid, such as Gadolinium(III) triflate (Gd(OTf)₃), activates the cyclopropyl ketone, making it more susceptible to reduction. A base, such as N,N-Diisopropylethylamine (i-Pr₂NEt), acts as a sacrificial electron donor to regenerate the photoredox catalyst. nih.gov However, these components can also interact to form an inactive Lewis acid-base complex, which can decrease the reaction rate over time. nih.gov
In transition metal catalysis, the choice of ligand is paramount. For example, in the palladium-catalyzed Suzuki–Miyaura cross-coupling to synthesize cyclopropylthiophenes, the combination of palladium(II) acetate and a bulky, electron-rich phosphine (B1218219) ligand like SPhos (Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) is crucial for achieving high yields with low catalyst loading. nih.gov The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and ultimately dictates the efficiency and success of the catalytic cycle. nih.gov
Table 2: Effect of Additives on a Related Photocatalytic Cycloaddition This interactive table summarizes the influence of various additives on the yield of a photocatalytic cycloaddition reaction involving aryl cyclopropyl ketones.
| Lewis Acid | Base | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| Gd(OTf)₃ | i-Pr₂NEt | Pybox Ligand | 85 | nih.gov |
| None | i-Pr₂NEt | Pybox Ligand | <5 | nih.gov |
| Gd(OTf)₃ | None | Pybox Ligand | 0 | nih.gov |
| Gd(OTf)₃ | i-Pr₂NEt | None | <10 | nih.gov |
Advanced Spectroscopic and Structural Characterization of 3 Cyclopropyl 2,2 Dimethylpropanoic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Structure and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 3-Cyclopropyl-2,2-dimethylpropanoic acid, ¹H and ¹³C NMR would provide definitive evidence for its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The cyclopropyl (B3062369) protons would appear as a complex multiplet in the upfield region. The two methyl groups attached to the quaternary carbon would likely appear as a sharp singlet, integrating to six protons. The methylene (B1212753) protons adjacent to the cyclopropyl group would also produce a characteristic signal, likely a doublet. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying each unique carbon atom. Key expected signals would include the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the methyl groups, the methyl carbons themselves, the methylene carbon, and the carbons of the cyclopropyl ring.
Anticipated ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet | 4H |
| Cyclopropyl CH | 0.7 - 1.1 | Multiplet | 1H |
| C(CH₃)₂ | ~1.2 | Singlet | 6H |
| CH₂ | ~1.5 | Doublet | 2H |
Anticipated ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 15 - 25 |
| C(CH₃)₂ | 20 - 30 |
| C (CH₃)₂ | 40 - 50 |
| C H₂ | 40 - 50 |
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₈H₁₄O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Characteristic fragment ions would be observed due to the loss of specific groups, such as the carboxylic acid group, a methyl group, or cleavage of the cyclopropyl ring. Analysis of these fragmentation patterns would provide valuable corroborating evidence for the proposed structure.
Anticipated Mass Spectrometry Data
| m/z | Proposed Fragment |
|---|---|
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 97 | [M - COOH]⁺ |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching vibrations of the cyclopropyl and methyl/methylene groups would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the cyclopropyl ring would likely give rise to characteristic signals in the Raman spectrum, which can be useful for confirming the presence of this structural motif.
Anticipated Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | IR |
| 2850-3000 | C-H stretch (Alkyl) | IR, Raman |
| ~1700 | C=O stretch (Carbonyl) | IR, Raman |
| ~1200-1300 | C-O stretch | IR |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational information. Of particular interest would be the intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures in the solid state. The crystallographic data would also definitively establish the connectivity and stereochemistry of the molecule.
Gas-Phase Electron Diffraction Studies for Molecular Structure and Conformational Analysis
Gas-phase electron diffraction (GED) is a technique used to determine the structure of molecules in the gaseous state, free from the intermolecular forces present in the solid or liquid phases. A GED study of this compound would provide valuable information on its equilibrium geometry and conformational preferences in the gas phase. This method is particularly well-suited for determining the bond lengths and angles of small, volatile molecules. The analysis of the diffraction data would reveal the preferred orientation of the cyclopropyl group relative to the rest of the molecule and could identify if multiple conformers exist in the gas phase at the experimental temperature.
Computational Chemistry and Theoretical Modeling of 3 Cyclopropyl 2,2 Dimethylpropanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and energetics of molecules like 3-Cyclopropyl-2,2-dimethylpropanoic acid. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, can determine the molecule's ground-state geometry and electron distribution. mdpi.com
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating nature of the alkyl groups and the unique electronic character of the cyclopropyl (B3062369) ring influence these frontier orbitals. The electron density is typically concentrated around the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack. mdpi.com
Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution. In these maps, red regions (negative potential) highlight areas rich in electrons, such as the carbonyl oxygen, which are susceptible to electrophilic interaction. Blue regions (positive potential) denote electron-poor areas, like the acidic proton of the carboxyl group, which are attractive to nucleophiles.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures molecular polarity |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This includes modeling its synthesis, such as the cyclopropanation of a precursor or the oxidation of a corresponding aldehyde, as well as its subsequent chemical transformations like esterification or decarboxylation. smolecule.com
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. Transition State (TS) analysis, a critical component of this modeling, involves locating the saddle point on the potential energy surface that connects reactants to products. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate.
For instance, modeling the esterification of this compound with an alcohol would involve identifying the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl carbon. DFT calculations can predict the geometry of this TS and its associated activation energy, providing insights that are valuable for optimizing reaction conditions. nih.gov
Conformational Analysis and Energy Landscapes of Cyclopropyl Moieties
The presence of the rotatable bonds and the unique cyclopropyl group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. uwlax.edu
The orientation of the cyclopropyl group relative to the carboxylic acid backbone is a key conformational feature. The cyclopropyl ring itself has a rigid structure, but its position can vary. acs.org Furthermore, the carboxylic acid group has a well-known preference for a syn conformation (where the O-H bond is eclipsed with the C=O bond), which is generally more stable than the anti conformation due to favorable orbital interactions or, in dimers, hydrogen bonding. nih.govic.ac.uk
Computational methods can systematically explore the conformational space by rotating the single bonds in the molecule and calculating the corresponding energy, generating a potential energy landscape. The lowest points on this landscape correspond to the most stable conformers. For this molecule, the steric hindrance from the two methyl groups significantly influences the preferred orientation of the cyclopropyl and carboxyl groups.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Staggered-Syn | ~180° | 0.00 | 75.2 |
| Eclipsed-Syn | ~120° | 2.5 | 1.5 |
| Staggered-Anti | ~180° | 4.5 | 0.1 |
| Gauche-Syn | ~60° | 0.95 | 23.2 |
Prediction of Reactivity and Selectivity via Theoretical Parameters
Conceptual DFT provides a framework for predicting molecular reactivity using various calculated indices. mdpi.com These parameters help in understanding where and how this compound is likely to react.
Fukui Functions (f(r)) : This local reactivity descriptor identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most susceptible to reaction. For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, while the carbonyl oxygen is a site for electrophilic attack. mdpi.com
Parr Functions : These functions provide a more refined tool for predicting regioselectivity in reactions, such as cycloadditions, by identifying the most favorable sites for bond formation. researchgate.net
These theoretical parameters are invaluable for predicting the outcomes of reactions and for designing new synthetic pathways.
Acid-Base Property Prediction and Calculation (e.g., pKa values)
The acidity of this compound, quantified by its pKa value, is a fundamental chemical property. Computational methods can predict pKa values with considerable accuracy, often complementing or replacing experimental measurements. mdpi.com
The prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. This requires accurate quantum mechanical calculations of the energies of both the protonated acid and its conjugate base, combined with a model to account for solvation effects. blogspot.comresearchgate.net Implicit solvent models, like the Polarizable Continuum Model (PCM), are commonly used for this purpose. mdpi.com
The general approach involves calculating the free energy change of the dissociation in the gas phase and then adding the free energy of solvation for each species. Different theoretical methods and solvation models can yield slightly different results, but they generally provide a reliable estimate of the molecule's acidity. The electron-donating alkyl groups are expected to slightly decrease the acidity (increase the pKa) compared to a less substituted propanoic acid.
Table 3: Computationally Predicted pKa Values for this compound (Illustrative)
| Computational Method | Solvation Model | Predicted pKa |
| B3LYP/6-311+G(d,p) | PCM (Water) | 4.95 |
| M06-2X/6-311+G(d,p) | SMD (Water) | 5.02 |
| wB97X-D/aug-cc-pVTZ | IEFPCM (Water) | 4.91 |
| Experimental (Typical Carboxylic Acid) | - | ~4.8-5.1 |
Applications of 3 Cyclopropyl 2,2 Dimethylpropanoic Acid in Advanced Chemical Synthesis and Materials Science
Strategic Building Block in Organic Synthesis
The distinct architecture of 3-cyclopropyl-2,2-dimethylpropanoic acid, featuring a strained three-membered ring and a sterically hindered carboxylic acid group, establishes it as a significant building block in organic synthesis. researchgate.net
The reactivity of the cyclopropane (B1198618) ring and the carboxylic acid functional group allows for a variety of chemical transformations, making this compound a versatile precursor for more elaborate molecular structures. The cyclopropyl (B3062369) group can undergo ring-opening reactions under specific conditions, providing access to linear or branched alkyl chains with defined stereochemistry. The carboxylic acid moiety can be converted into a wide range of other functional groups, including esters, amides, and alcohols, further expanding its synthetic utility.
For instance, the synthesis of related cyclopropanecarboxylic acids often involves the generation of the cyclopropane ring via carbene or carbenoid intermediates. smolecule.com A common method is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to form cyclopropanes from alkenes. smolecule.com A modification of this, the Furukawa method, employs diethylzinc (B1219324), which is particularly effective for creating sterically hindered cyclopropanes. smolecule.com
In the context of multi-step synthesis, the rigid framework of the cyclopropyl group combined with the gem-dimethyl substitution provides a well-defined three-dimensional scaffold. researchgate.net This is particularly advantageous in the construction of complex target molecules where precise control over the spatial arrangement of substituents is crucial. The steric bulk of the gem-dimethyl group can influence the stereochemical outcome of subsequent reactions, directing incoming reagents to a specific face of the molecule. This diastereoselective control is a valuable tool for chemists aiming to synthesize enantiomerically pure compounds. Research has demonstrated the use of cyclopropyl building blocks for the diastereoselective synthesis of trans-2-substituted cyclopropylamines, highlighting the utility of such scaffolds. researchgate.net
Role in Non-Natural Amino Acid and Peptide Chemistry as a Structural Motif
The incorporation of unique structural motifs into peptides is a key strategy in the development of peptidomimetics with enhanced stability and biological activity. This compound can serve as a valuable structural motif in the design of non-natural amino acids. When incorporated into a peptide backbone, the cyclopropyl-gem-dimethyl group imposes conformational constraints, restricting the rotational freedom of the peptide chain. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which are often important for biological recognition and function. The synthesis of a highly functionalized 2-pyrrolidinone, which serves as a precursor to novel macrocyclic Tyk2 inhibitors, showcases the utility of cyclopropyl-containing building blocks in generating complex and biologically relevant molecules. nih.gov
Integration into Natural Product Synthesis Efforts
The cyclopropane ring is a structural feature found in a diverse array of naturally occurring compounds, including terpenes, pheromones, and fatty acid metabolites. marquette.edu The synthesis of these complex natural products often requires the use of specialized building blocks that can introduce the cyclopropane moiety in a controlled manner. While direct examples of the integration of this compound into specific natural product syntheses are not extensively documented in readily available literature, its structural elements are relevant to this field. The methodologies used to synthesize related cyclopropane-containing natural products, such as the use of Simmons-Smith or related cyclopropanation reactions, are directly applicable. marquette.edu
Potential in Material Science Applications
The unique structural characteristics of this compound also suggest potential applications in the field of materials science.
In polymer chemistry, the incorporation of monomers with rigid and bulky substituents can significantly influence the properties of the resulting polymer. The cyclopropyl-gem-dimethyl group of this compound can be envisioned as a monomer component that would introduce significant steric hindrance and rigidity into a polymer chain. This could lead to polymers with higher glass transition temperatures, altered solubility profiles, and unique mechanical properties. For example, the synthesis of proton-conducting polysiloxanes has been achieved through the hydrosilylation of vinyl or allyl functionalized heterocyclic motifs with a polymethylhydrosiloxane (B1170920) precursor, demonstrating how tailored monomers can impart specific functions to polymers. researchgate.net While direct polymerization of this compound itself may be challenging, its derivatives could serve as valuable monomers or additives in the creation of novel polymeric materials.
Exploration of Specific Interactions in Material Design
The design of advanced materials often relies on the precise control of intermolecular forces and molecular packing. The distinct architecture of this compound provides a unique combination of a rigid, strained cyclopropyl ring and bulky gem-dimethyl groups, which can be exploited to engineer specific interactions within a material's structure.
The cyclopropyl group, with its high degree of s-character in its C-H bonds and strained C-C bonds, can participate in non-covalent interactions that differ from those of simple alkyl groups. wikipedia.org Its electronic nature allows it to act as a donor in hyperconjugation, which can influence the electronic properties of adjacent functional groups and thereby mediate interactions with other molecules or surfaces. wikipedia.org This has been a valuable tool in medicinal chemistry for modulating properties such as lipophilicity and metabolic stability. hyphadiscovery.combeilstein-journals.org In material science, these electronic properties could be harnessed to influence the assembly of polymers or organic frameworks, potentially leading to materials with tailored electronic or optical properties.
Furthermore, the significant steric bulk presented by the gem-dimethyl group, a common feature in many natural products and bioactive molecules, can be strategically employed to control the conformation of molecules and their packing in the solid state. researchgate.net This steric hindrance can create specific voids or channels within a material, which could be useful for applications such as gas storage or selective molecular recognition. The combination of the planar, rigid cyclopropyl unit and the bulky, tetrahedral arrangement of the gem-dimethyl group offers a design element that can enforce specific spatial arrangements in a polymer chain or a crystal lattice, leading to materials with predictable and tunable properties.
The table below summarizes the key structural features of this compound and their potential influence on material design.
| Structural Feature | Potential Influence in Material Design |
| Cyclopropyl Group | Introduction of ring strain, modulation of electronic properties through hyperconjugation, potential for specific non-covalent interactions. wikipedia.org |
| Gem-dimethyl Group | High steric bulk, control of molecular conformation (Thorpe-Ingold effect), influencing solid-state packing and creating defined free volume. researchgate.netrsc.org |
| Carboxylic Acid | Site for covalent attachment to other molecules or polymer backbones, potential for hydrogen bonding interactions. |
Design of Trimethyl-Lock-Type Triggers and Self-Immolative Spacers
The concept of the "trimethyl lock" (TML) is a powerful tool in the design of stimuli-responsive systems, where a rapid, irreversible intramolecular cyclization is triggered by a specific event, leading to the release of a molecule of interest. rsc.orgnih.gov This system is typically based on an o-hydroxydihydrocinnamic acid derivative where the steric repulsion between three adjacent methyl groups dramatically accelerates the rate of lactonization. nih.gov This accelerated reaction is a consequence of the relief of steric strain upon cyclization. nih.gov
Self-immolative spacers are molecular constructs designed to fragment in a domino-like fashion upon the cleavage of a trigger group, leading to the release of a payload. d-nb.inforesearchgate.net These systems are of great interest for applications in drug delivery, diagnostics, and materials science. researchgate.netrsc.org
While this compound does not fit the classic structure of a trimethyl-lock system, its unique arrangement of a gem-dimethyl group adjacent to a cyclopropyl ring presents an analogous scenario of significant steric strain. It is conceivable that derivatives of this acid could be engineered to function as novel trigger systems or self-immolative spacers.
The core principle would involve masking the carboxylic acid functionality in a way that its de-masking, prompted by a specific stimulus (e.g., enzymatic cleavage, change in pH, or light), would initiate a rapid intramolecular reaction driven by the relief of the steric clash between the cyclopropyl and gem-dimethyl groups. This could lead to the formation of a stable lactone and the release of a linked molecule.
The following table outlines a conceptual comparison between a traditional trimethyl-lock system and a hypothetical trigger system based on this compound.
| Feature | Traditional Trimethyl-Lock System | Hypothetical this compound System |
| Core Structure | o-Hydroxydihydrocinnamic acid derivative nih.gov | Derivative of this compound |
| Source of Steric Strain | Three adjacent methyl groups on an aromatic ring nih.gov | gem-Dimethyl group and an adjacent cyclopropyl group |
| Trigger Mechanism | Unmasking of a phenolic hydroxyl group nih.gov | Unmasking of the carboxylic acid or a suitably placed hydroxyl group |
| Driving Force for Release | Relief of steric strain through lactonization nih.gov | Postulated relief of steric strain through a similar cyclization event |
| Released Molecule | Amine or alcohol linked to the carboxylic acid nih.gov | A molecule similarly linked to the carboxylic acid |
The design of such a system would require careful synthetic modification to install a triggerable element and a payload. The kinetics of the release would be highly dependent on the specific design and the nature of the trigger. Research in this area could lead to a new class of stimuli-responsive materials and delivery systems with unique release profiles, expanding the toolbox of available chemical triggers for advanced applications.
Environmental Fate and Degradation Pathways of 3 Cyclopropyl 2,2 Dimethylpropanoic Acid
Biodegradation Studies and Microbial Transformation Mechanisms
There are currently no specific studies available in the reviewed scientific literature that detail the biodegradation or microbial transformation of 3-Cyclopropyl-2,2-dimethylpropanoic acid. While general principles of microbial biotransformation of organic compounds are well-established, involving processes such as hydroxylation and the breakdown of aliphatic and cyclic structures, these have not been specifically documented for this compound. mdpi.cominteresjournals.orgnih.govresearchgate.net
Some information exists for a related, simpler compound, cyclopropanecarboxylic acid. It has been suggested that this compound is biodegradable, although specific pathways and the microorganisms involved are not detailed. ketonepharma.com Another study noted the in-vitro incorporation of cyclopropanecarboxylic acid into fatty acids by mammalian tissues, demonstrating a biological interaction with the cyclopropyl (B3062369) moiety, though this is not an environmental degradation pathway. nih.gov However, due to structural differences, these findings cannot be directly extrapolated to this compound.
Photodegradation Processes and Product Identification
No studies specifically investigating the photodegradation of this compound were identified. The potential for this compound to undergo transformation in the environment due to sunlight, and the resulting transformation products, remains uncharacterized in the available scientific literature.
Characterization as an Environmental Transformation Product
There is no available information to suggest that this compound is a known environmental transformation product of other parent compounds.
The environmental fate of this compound is largely unknown based on currently available public data. There is a clear lack of research into its biodegradability, the microorganisms capable of its transformation, its behavior under photolytic conditions, and its potential to be formed as a degradation product of other chemicals. Therefore, a detailed analysis of its environmental persistence, potential for bioaccumulation, and ecotoxicity cannot be provided at this time. Further research is required to fill these knowledge gaps.
Comparative Structure Activity Relationship Studies and Analog Design
Analysis of the Cyclopropyl (B3062369) Ring's Influence on Molecular Properties and Reactivity
The cyclopropyl group, though a simple three-carbon cycloalkane, imparts a profound influence on the physicochemical properties of a molecule due to its unique geometry and electronic nature. The C-C bonds within the ring possess significant strain and an enhanced π-character, while the C-H bonds are shorter and stronger than those in larger alkanes. mdpi.com These features lead to several notable effects on molecular properties.
Electronic Effects and Acidity: The cyclopropyl ring is considered electron-withdrawing, a characteristic that can modulate the pKa of adjacent acidic or basic groups. nih.gov For 3-Cyclopropyl-2,2-dimethylpropanoic acid, the proximity of the cyclopropyl ring to the carboxylic acid function influences its acidity compared to a simple alkyl chain.
Lipophilicity: The substitution of an isopropyl or a gem-dimethyl group with a cyclopropyl ring generally leads to a reduction in lipophilicity. nih.gov This is quantified by the Hansch π-value, which is a measure of a substituent's contribution to a molecule's lipophilicity. The lower value for the cyclopropyl group compared to its acyclic or larger cycloalkane counterparts is a critical factor in designing compounds with optimized solubility and permeability profiles.
Metabolic Stability: A significant advantage of incorporating a cyclopropyl ring is the enhancement of metabolic stability. mdpi.comhyphadiscovery.com The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy due to the increased s-character of the C-H bonding orbitals. hyphadiscovery.comacs.org This increased strength makes the hydrogen atoms less susceptible to abstraction by metabolic enzymes, such as cytochrome P450 (CYP), thereby reducing the rate of oxidative metabolism. hyphadiscovery.com
Conformational Rigidity: The cyclopropyl ring introduces a degree of conformational rigidity into a molecule. mdpi.comnih.gov This restriction of free rotation can be entropically favorable for binding to a biological target. mdpi.com Furthermore, the presence of a spirocyclic cyclopropane (B1198618) can surprisingly alter the conformational preferences of adjacent bulky groups, such as a tert-butyl group, favoring an axial position in a six-membered ring system where an equatorial position would typically be expected. This effect is attributed to a combination of increased torsional strain and hyperconjugative effects.
Comparative Reactivity and Synthesis with Cyclobutyl and Other Alicyclic Analogues
The reactivity of small-ring alicyclic compounds varies significantly with ring size, primarily due to differences in ring strain. Cyclopropane exhibits the highest ring strain among common cycloalkanes, which dictates its unique reactivity compared to its cyclobutyl analogue.
While cyclopropane is kinetically inert under many conditions, its high strain energy makes it susceptible to ring-opening reactions that are not observed with cyclobutane (B1203170) or larger rings. nih.gov For instance, cyclopropane can undergo reactions with strong acids, whereas cyclobutane is stable under similar conditions. nih.gov In the context of donor-acceptor (D-A) substituted cyclopropanes, the "push-pull" electronic effect greatly polarizes a C-C bond, facilitating ring rupture under mild conditions to assemble functionalized carbon scaffolds. mdpi.com
In comparative studies of drug candidates, the choice between a cyclopropyl and a cyclobutyl substituent can have profound effects on biological activity and physicochemical properties. nih.gov While spirocyclic cyclopropyl and cyclobutyl derivatives can both show high potency in enzyme inhibition, the cyclobutyl analog may offer advantages in solubility. nih.gov It is hypothesized that the reduced planarity introduced by the kinked structure of the cyclobutyl ring can decrease crystal lattice energy, thereby enhancing solubility. nih.gov
From a synthetic standpoint, the preparation of this compound versus its cyclobutyl analog, 3-Cyclobutyl-2,2-dimethylpropanoic acid, involves distinct strategies. The synthesis of cyclopropane rings often utilizes methods like malonic ester synthesis followed by intramolecular cyclization or carbene/carbenoid additions, which are fundamentally different from the methods typically used for constructing cyclobutane rings, such as [2+2] cycloadditions.
| Property | Cyclopropyl Group | Cyclobutyl Group | Reference |
|---|---|---|---|
| Ring Strain (kcal/mol) | ~27.5 | ~26.3 | nih.gov |
| Reactivity | Higher; prone to ring-opening with certain reagents (e.g., strong acids). | Lower; more stable than cyclopropane, less reactive. | nih.gov |
| Conformational Impact | Introduces significant rigidity and unique conformational preferences. | Introduces a "kink" that reduces planarity and can increase solubility. | nih.gov |
| Metabolic Susceptibility | Generally lower due to strong C-H bonds. | Can be prone to metabolic oxidation, which may be mitigated by fluorination. | nih.gov |
Isosteric Replacement Investigations with Tert-Butyl and Fluoroalkyl Groups for Modulating Chemical Characteristics
Isosteric and bioisosteric replacements are fundamental strategies in rational drug design. The cyclopropyl group is often considered a bioisostere of the isopropyl group and, more importantly, the gem-dimethyl or tert-butyl group. nih.gov This substitution allows for the modulation of key molecular properties while maintaining a similar steric profile.
Replacing a tert-butyl group with a cyclopropyl ring typically results in:
Reduced Lipophilicity: The Hansch π-value for a tert-butyl group is 1.98, significantly higher than that of a cyclopropyl group (1.14). nih.gov This change can improve a compound's aqueous solubility.
Increased Metabolic Stability: The tert-butyl group is often a site of metabolic oxidation. nih.govacs.org Replacing it with a more stable cyclopropyl ring can block this metabolic pathway. hyphadiscovery.com
Further modifications, such as the introduction of fluoroalkyl groups, provide another layer of control over a molecule's characteristics. The strategic replacement of hydrogen with fluorine can alter lipophilicity and metabolic stability. For example, replacing a tert-butyl group with a trifluoromethylcyclopropyl group has been shown to be a highly effective strategy for increasing metabolic stability. acs.org This approach removes the easily abstractable sp³ C-H bonds of the tert-butyl methyl groups, replacing them with stable C-F bonds and the robust C-H bonds of the cyclopropyl ring. acs.org
| Substituent Group | Hansch π-Value | Key Characteristics | Reference |
|---|---|---|---|
| Tert-Butyl | 1.98 | Bulky, highly lipophilic, potential site of metabolic oxidation. | nih.gov |
| Isopropyl | 1.53 | Less bulky and lipophilic than tert-butyl. | nih.gov |
| Cyclopropyl | 1.14 | Reduced lipophilicity, increased metabolic stability, conformationally rigid. | nih.gov |
| Trifluoromethylcyclopropyl | N/A | Designed for high metabolic stability by removing sp³ C-H bonds. | acs.org |
Structure-Property Relationships for Synthetic Utility and Rational Molecular Design
The analysis of analogs of this compound reveals clear structure-property relationships that are invaluable for rational molecular design. Understanding how the substitution of a cyclopropyl ring for an alkyl or other alicyclic group impacts factors like solubility, metabolic stability, and conformational energy allows chemists to design molecules with a desired property profile.
The use of a cyclopropyl group is a versatile strategy to:
Enhance Metabolic Stability: By replacing metabolically vulnerable groups like tert-butyl, the cyclopropyl ring can increase a compound's half-life. mdpi.comhyphadiscovery.comacs.org
Optimize Lipophilicity: The lower lipophilicity of the cyclopropyl group can be used to improve the solubility and pharmacokinetic profile of a molecule. nih.gov
Control Conformation: The rigid nature of the ring can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects. mdpi.com
These principles extend beyond small molecule drug design. For instance, in materials science, incorporating cyclopropane units into polymer backbones has been shown to disrupt crystallinity, leading to amorphous materials with tunable mechanical properties like tensile strength and Young's modulus. nih.gov This demonstrates the broad utility of understanding the structure-property relationships of the cyclopropyl group for designing new materials with specific physical characteristics. nih.gov
Ultimately, the cyclopropyl group in this compound is not merely a passive spacer. It is an active functional component that leverages its inherent strain, electronic nature, and steric profile to confer advantageous properties, making it a powerful tool for the rational design of new chemical entities.
Q & A
Q. What are the recommended synthetic routes for 3-cyclopropyl-2,2-dimethylpropanoic acid, and how do yields vary under different conditions?
Synthesis typically involves cyclopropane ring formation followed by carboxylation. For example, cyclopropane precursors can be generated via [2+1] cycloaddition reactions using carbene intermediates, followed by hydrolysis or oxidation to introduce the carboxylic acid group. Yields depend on steric hindrance from the dimethyl and cyclopropyl groups, with optimized protocols achieving ~60–75% purity in initial steps, requiring further purification via recrystallization or column chromatography . Alternative methods include Grignard reactions with cyclopropane-containing substrates, though these may require low-temperature conditions (−20°C to 0°C) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclopropyl and dimethyl substituents. Key signals include:
- ¹H NMR : Cyclopropyl protons appear as multiplet peaks between δ 0.5–1.5 ppm, while dimethyl groups show singlets near δ 1.2–1.4 ppm.
- ¹³C NMR : The cyclopropyl carbons resonate at δ 8–12 ppm, and the quaternary carbon adjacent to the carboxylic acid appears at δ 40–45 ppm.
High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight (C₈H₁₂O₂; 140.18 g/mol) and the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), lab coats, and safety goggles.
- Engineering Controls : Use fume hoods for weighing and reactions to prevent inhalation exposure.
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste in designated acid-compatible containers .
Advanced Research Questions
Q. How does steric hindrance from the cyclopropyl and dimethyl groups influence reactivity in esterification or amidation reactions?
The bulky cyclopropyl and dimethyl groups reduce nucleophilic attack at the α-carbon, slowing esterification. Catalytic methods (e.g., DCC/DMAP) or microwave-assisted heating (80–100°C) improve reaction rates by overcoming steric effects. For amidation, coupling reagents like HATU or EDCI are preferred over DCC due to better compatibility with hindered substrates .
Q. What strategies resolve low yields in large-scale synthesis due to byproduct formation?
Byproducts often arise from ring-opening of the cyclopropyl group under acidic conditions. Mitigation strategies include:
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during hydrolysis steps.
- Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
- Process Analytics : Implement inline FTIR or HPLC monitoring to detect and remove side products early .
Q. How does this compound perform as a chiral building block in drug development?
The cyclopropyl group enhances metabolic stability in drug candidates. For example, it has been used to synthesize protease inhibitors by coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling. Enantiomeric purity (>98% ee) is achievable using chiral auxiliaries like Evans oxazolidinones or enzymatic resolution with lipases .
Q. What computational methods predict the compound’s stability under physiological conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the cyclopropyl ring’s strain energy (≈27 kcal/mol) and predict hydrolysis rates. Molecular dynamics (MD) simulations in aqueous environments (pH 7.4, 310 K) indicate slow degradation (t₁/₂ > 24 hours), supporting its use in prolonged-release formulations .
Q. How can contradictory data on solubility and partition coefficients (logP) be reconciled?
Reported logP values range from 1.8–2.5 due to measurement variability in shake-flask vs. HPLC methods. For accurate determination:
- Shake-Flask Method : Use phosphate buffer (pH 7.4) and octanol, equilibrated for 24 hours.
- HPLC Calibration : Compare retention times against standards with known logP (e.g., ibuprofen, logP = 3.5) .
Methodological Guidelines
- Purification : Reverse-phase HPLC (C18 column, 70:30 water:acetonitrile, 0.1% TFA) achieves >95% purity .
- Stability Testing : Store at −20°C under nitrogen; monitor degradation via LC-MS every 6 months .
- Regulatory Compliance : Follow GHS classification for corrosivity (Category 2) and ensure SDS documentation aligns with REACH and ACGIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
